molecular formula C28H44O B602421 5,6-trans-Vitamin D2 CAS No. 51744-66-2

5,6-trans-Vitamin D2

Cat. No.: B602421
CAS No.: 51744-66-2
M. Wt: 396.659
InChI Key: MECHNRXZTMCUDQ-HJEOZGDWSA-N
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Description

5,6-trans-Vitamin D2, also known as 5,6-trans-Ergocalciferol, is an isomer of Vitamin D2 (ergocalciferol). Vitamin D2 is a fat-soluble vitamin synthesized by invertebrates and plants after exposure to ultraviolet light. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-trans-Vitamin D2 can be synthesized through the ultraviolet irradiation of ergosterol, a process that also produces other isomeric photoproducts. The reaction conditions typically involve exposure to UV light, which induces the conversion of ergosterol to Vitamin D2 and its isomers .

Industrial Production Methods

Industrial production of this compound involves the controlled irradiation of ergosterol extracted from yeast or fungi. The process is followed by purification steps to isolate the desired isomer. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the separation and identification of the isomers .

Chemical Reactions Analysis

Types of Reactions

5,6-trans-Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to active metabolites and for studying its chemical properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound include its hydroxylated derivatives, which are crucial for its biological activity. These derivatives are formed through enzymatic hydroxylation in the liver and kidneys .

Scientific Research Applications

Chemical Properties and Mechanism of Action

5,6-trans-Vitamin D2 is a photoisomer of ergocalciferol that plays a crucial role in calcium metabolism and has been shown to exhibit antiproliferative effects on cancer cells. Its mechanism involves binding to the vitamin D receptor (VDR), which is present in numerous tissues throughout the body. Upon activation, it regulates gene expression related to calcium homeostasis, immune response, and cell differentiation .

Bone Health and Metabolism

  • Calcium Absorption : Studies have demonstrated that this compound enhances intestinal calcium transport. A dose of 25 µg significantly elevated calcium absorption in both sham-operated and anephric rats, indicating its potential to support bone health .
  • Bone Resorption Studies : Researchers utilize this compound to investigate the effects of vitamin D derivatives on bone resorption processes, contributing to understanding osteoporosis and related conditions .

Cancer Research

  • Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Its ability to activate calcium-dependent signaling pathways suggests a role in cancer prevention and therapy .
  • Mechanistic Studies : Investigations into how this compound interacts with VDR have provided insights into its selective action on different biological processes, paving the way for targeted cancer therapies .

Immunology

  • Immune System Modulation : The compound exhibits immunomodulatory properties, making it relevant in studies focused on autoimmune diseases and inflammatory conditions. Its role in enhancing immune responses while managing inflammation is an active area of research .

Case Study 1: Vitamin D Deficiency

A study involving mothers in northern India highlighted that maternal supplementation with vitamin D3 (60,000 IU) led to lower biochemical rickets incidence in infants compared to placebo groups. This underscores the importance of vitamin D metabolites like this compound in preventing deficiency-related conditions during early development .

Case Study 2: Mushroom-Derived Vitamin D

Research on UV-irradiated mushrooms revealed that they can be a source of various vitamin D photoisomers, including this compound. The extraction and quantification methods developed allowed for detailed analysis of vitamin D content across different mushroom species, demonstrating practical applications in food science and nutrition .

Comparative Analysis of Vitamin D Compounds

CompoundSourceMain ApplicationNotable Effects
This compoundErgosterol (mushrooms)Bone health, cancer researchEnhances calcium absorption
CalcitriolSynthesized from Vitamin D3Hormonal regulationActive form; regulates calcium levels
CalcipotriolSynthetic analogPsoriasis treatmentSelectively targets skin cells

Mechanism of Action

5,6-trans-Vitamin D2 exerts its effects through its active metabolites, which bind to the vitamin D receptor (VDR). The binding of these metabolites to VDR regulates the transcription of genes involved in calcium and phosphorus metabolism. This regulation is crucial for maintaining bone health and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-trans-Vitamin D2 include other isomers of Vitamin D2, such as 5,6-cis-Vitamin D2, and Vitamin D3 (cholecalciferol). These compounds share structural similarities but differ in their biological activity and stability .

Uniqueness

This compound is unique due to its specific isomeric form, which affects its chemical properties and biological activity. Unlike its cis counterpart, the trans isomer has distinct stability and reactivity, making it valuable for specific research applications .

Biological Activity

5,6-trans-Vitamin D2, a photochemical derivative of ergocalciferol (Vitamin D2), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the compound's biological activity, metabolism, and effects on various physiological processes based on diverse research findings.

This compound is produced through the photochemical transformation of ergocalciferol when exposed to ultraviolet (UV) light. Studies indicate that UV light in the range of 295-312 nm is particularly effective in facilitating this conversion . The structure of this compound allows it to exhibit distinct biological properties compared to its parent compound.

Biological Activity

Calcium Homeostasis

One of the primary roles of Vitamin D compounds is in calcium homeostasis. Research has shown that this compound significantly elevates intestinal calcium transport. In a study involving both sham-operated and anephric rats, a dose of 25 µg of 5,6-trans-D3 (the corresponding D3 form) resulted in a marked increase in calcium absorption . This suggests that this compound may retain some functionality related to calcium metabolism.

Gene Expression and Immune Function

A comparative study on the effects of Vitamin D2 and D3 revealed that both forms influence gene expression differently. While there was some overlap in the genes affected by each vitamin, specific pathways related to immune function were uniquely modulated by Vitamin D3 . This indicates that while this compound may share some functional similarities with Vitamin D3, its effects on immune response could be less pronounced.

Metabolism and Pharmacokinetics

Upon entering the bloodstream, Vitamin D compounds are bound to vitamin D-binding protein (DBP) and transported to the liver for hydroxylation. The first hydroxylation step converts Vitamin D into 25-hydroxyvitamin D (25(OH)D), which is then further converted into the active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D) . The biological activity of these metabolites is mediated through their interaction with the vitamin D receptor (VDR), which regulates gene expression involved in calcium absorption and immune modulation.

Comparative Efficacy: Vitamin D2 vs. Vitamin D3

Research comparing the efficacy of Vitamin D2 and Vitamin D3 supplementation has shown that Vitamin D3 generally leads to a greater increase in serum levels of 25(OH)D compared to Vitamin D2 . In a clinical trial assessing parenteral supplementation, Vitamin D2 injections resulted in a smaller mean increase in serum vitamin levels than those achieved with Vitamin D3 . This raises questions about the relative effectiveness of different forms of vitamin D in clinical settings.

Case Studies and Clinical Findings

Several studies have highlighted the varying effects of vitamin D forms on health outcomes:

  • Case Study 1 : A longitudinal study found that supplementation with Vitamin D3 resulted in significant down-regulation of genes associated with innate and adaptive immune responses, suggesting a shift towards a more tolerogenic immune profile .
  • Case Study 2 : In patients receiving both Vitamin D2 and D3 supplements, those receiving higher doses of Vitamin D3 exhibited better overall health outcomes related to bone density and immune function compared to those receiving only Vitamin D2 .

Tables Summarizing Key Findings

Study Population Intervention Outcome
Rats25 µg 5,6-trans-D3Increased intestinal calcium transport
HumanSupplementation with Vitamin D2/D3Differential gene expression affecting immune function
AdultsParenteral injection of Vitamin D2/D3Greater serum increase with Vitamin D3

Q & A

Basic Research Questions

Q. How is 5,6-trans-Vitamin D2 structurally distinguished from Vitamin D2 and its isomers?

Methodological Answer: Structural differentiation relies on analytical techniques such as:

  • UV/Vis Spectroscopy : this compound exhibits a λmax at 272 nm due to its conjugated triene system, distinct from Vitamin D2’s spectral profile .
  • Nuclear Magnetic Resonance (NMR) : Key differences in chemical shifts, particularly in the C5-C6 trans configuration, are identifiable via <sup>1</sup>H and <sup>13</sup>C NMR .
  • X-ray Crystallography : Resolves spatial arrangements of the sterol backbone and side-chain isomerism .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (272 nm) for baseline separation from Vitamin D2 and other metabolites. Purity standards (≥98% HPLC) ensure reproducibility .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Enables sensitive detection in complex samples (e.g., serum, tissues). Deuterated internal standards (e.g., Vitamin D3-d7) improve accuracy .
  • Solubility Considerations : Prepare stock solutions in ethanol (30 mg/mL) or DMSO (1 mg/mL), purged with inert gases to prevent oxidation .

Advanced Research Questions

Q. How do synthesis pathways for this compound influence its purity and bioactivity?

Methodological Answer:

  • Photoisomerization : UV irradiation of Vitamin D2 generates this compound, but side products (e.g., isotachysterols) require purification via column chromatography .
  • Catalytic Hydrogenation : Reduces diastereomeric impurities; yields depend on reaction conditions (e.g., solvent systems, catalysts). For example, hydrogenation in THF/water yields 25% pure 5,6-trans products .
  • Impact on Bioactivity : Synthetic byproducts may antagonize Vitamin D Receptor (VDR) binding. Validate purity via dose-response assays in VDR reporter cell lines .

Q. What contradictions exist in the reported bioactivity of this compound, and how can experimental variables explain these?

Methodological Answer:

  • In Vivo Models : Discrepancies in bone mineralization (e.g., tibia ash weight in chicks vs. rats) may arise from species-specific VDR affinity or differences in calcium homeostasis protocols .

  • Dosage and Formulation : Bioactivity varies with delivery methods (e.g., oral vs. intraperitoneal). Use pharmacokinetic studies to correlate serum levels with physiological effects .

  • Data Table :

    Model SystemDoseObserved EffectReference
    Vitamin D-deficient chicks1–10 µg/day↑ Tibia ash weight
    Anephric rats25 µg/animal↑ Intestinal Ca<sup>2+</sup> transport

Q. What methodological considerations are critical when studying metabolic pathways of this compound compared to D3 analogs?

Methodological Answer:

  • Metabolite Profiling : Use isotopically labeled tracers (e.g., <sup>13</sup>C-5,6-trans-Vitamin D2) to track hydroxylation and glucuronidation pathways .

  • Enzyme Inhibition Assays : Compare CYP27B1 (25-hydroxylase) activity between D2 and D3 isomers using recombinant enzyme systems .

  • Solubility Data :

    SolventSolubility (mg/mL)Notes
    Ethanol30Preferred for in vitro studies
    DMSO1Use for cell-based assays
    DMF10Avoid for biological applications

Q. How does the stability of this compound under varying storage conditions affect experimental reproducibility?

Methodological Answer:

  • Degradation Kinetics : Monitor isomerization to Vitamin D2 via accelerated stability studies (40°C/75% RH). Use HPLC to quantify degradation products .
  • Storage Protocols :
    • Powder : Store at -20°C under nitrogen; stable for ≥4 years .
    • Solutions : Use amber vials; avoid freeze-thaw cycles (≤3 cycles for DMSO stocks) .
  • Light Sensitivity : Protect from UV exposure during handling; use red-light conditions for photolabile experiments .

Properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-VLOQVYPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51744-66-2
Record name (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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